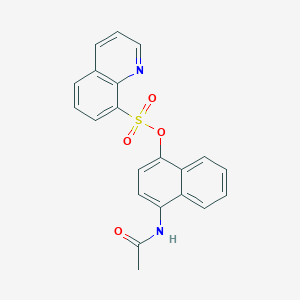![molecular formula C19H15NO4S B277038 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277038.png)
4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a synthetic compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonated indoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is not fully understood yet. However, several studies have suggested that the compound exerts its anti-cancer activity by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, it has been reported that this compound inhibits the activity of the Akt/mTOR pathway, which is known to be upregulated in many cancer types.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has also been reported to exhibit other biochemical and physiological effects. For instance, it has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been reported to exhibit antioxidant activity, which could be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate. One of the most promising directions is the development of novel derivatives of this compound with improved solubility and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound exhibits potent anti-cancer activity and possesses other biochemical and physiological effects, such as anti-inflammatory and antioxidant activities. Although this compound has some limitations, its potential applications in the study of cancer and other diseases make it a valuable tool for scientific research.
Synthesemethoden
The synthesis of 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves a multi-step process that includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with sulfuric acid. The final product is obtained after the sulfonation of the indole ring with chlorosulfonic acid. This synthesis method has been reported in several scientific publications, and it has been optimized for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This activity is believed to be due to the compound's ability to induce apoptosis and inhibit cell proliferation.
Eigenschaften
Produktname |
4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate |
|---|---|
Molekularformel |
C19H15NO4S |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(4-methylphenyl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate |
InChI |
InChI=1S/C19H15NO4S/c1-12-6-8-13(9-7-12)24-25(22,23)17-11-10-16-18-14(17)4-3-5-15(18)19(21)20(16)2/h3-11H,1-2H3 |
InChI-Schlüssel |
LBLJSFQAADKPIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)
![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)
![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)

![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)
![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)

![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)


![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)